An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinoxaline (L11204)
An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinoxaline (L11204)
CAS Number: 34413-35-9 Synonyms: Cyclohexapyrazine, Tetrahydroquinoxaline
This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydroquinoxaline (B1293704) (L11204), a heterocyclic compound of interest to researchers in medicinal chemistry, drug discovery, and materials science. This document details its chemical and physical properties, synthesis, spectral data, and potential applications, with a focus on its role as a molecular scaffold.
Chemical and Physical Properties
5,6,7,8-Tetrahydroquinoxaline is a bicyclic compound formed by the fusion of a pyrazine (B50134) ring and a cyclohexane (B81311) ring.[1] It is recognized for its nutty and roasted organoleptic properties, leading to its use as a flavoring agent.[2]
Table 1: Physicochemical Properties of 5,6,7,8-Tetrahydroquinoxaline
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂ | [3][4] |
| Molecular Weight | 134.18 g/mol | [3][4] |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Density | 1.061 g/mL at 25 °C | |
| Boiling Point | 85 °C at 3 mmHg | |
| Refractive Index | n20/D 1.542 | |
| Flash Point | 91 °C (closed cup) | [2] |
| Solubility | Soluble in organic solvents | [3] |
Synthesis and Spectroscopic Data
The most common method for synthesizing quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[5][6] For 5,6,7,8-tetrahydroquinoxaline, this involves the reaction of cis- or trans-1,2-cyclohexanediamine with glyoxal (B1671930).
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinoxaline
This protocol is a representative example based on general methods for quinoxaline (B1680401) synthesis.[5][6]
Materials:
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1,2-Cyclohexanediamine (B1199290) (1.0 eq)
-
Glyoxal (40% aqueous solution, 1.0 eq)
-
Water
Procedure:
-
Dissolve 1,2-cyclohexanediamine in a 7:3 mixture of ethanol and water.
-
Slowly add the 40% aqueous solution of glyoxal to the diamine solution with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, add water to the reaction mixture to precipitate the product.
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Collect the product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by distillation or recrystallization from a suitable solvent like ethanol.
Table 2: Spectral Data for 5,6,7,8-Tetrahydroquinoxaline
| Data Type | Key Features | Source(s) |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.8-2.0 (m, 4H, C6-H₂, C7-H₂), ~2.8-3.0 (m, 4H, C5-H₂, C8-H₂), ~8.3 (s, 2H, C2-H, C3-H) | [7] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~22.5 (C6, C7), ~28.5 (C5, C8), ~142.0 (C2, C3), ~152.0 (C4a, C8a) | [2][8] |
| Mass Spectrum (EI) | m/z (%): 134 (M⁺), 105, 78, 51 | [9] |
Biological and Medicinal Chemistry Relevance
While 5,6,7,8-tetrahydroquinoxaline itself has limited reported biological activity, the quinoxaline and tetrahydroquinoxaline scaffolds are prevalent in a wide range of biologically active molecules, indicating the potential of L11204 as a key building block in drug discovery.[10][11]
Role as a Scaffold in Drug Discovery
The tetrahydroquinoxaline nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core for compounds targeting various diseases. Derivatives have shown potential in the following areas:
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Anticancer Agents: Tetrahydroquinoxaline sulfonamide derivatives have been designed and synthesized as colchicine (B1669291) binding site inhibitors, demonstrating antiproliferative activities against cancer cell lines.[11]
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Neurological Disorders: The tetrahydroquinoxaline framework is a key component in compounds developed for neuropsychiatric and neurological disorders.[3] It serves as a scaffold for molecules designed to interact with targets such as serotonin (B10506) and dopamine (B1211576) receptors.
-
Antimicrobial and Antiviral Agents: The broader quinoxaline class of compounds has a long history of investigation for antimicrobial and antiviral properties.[10]
The general workflow for utilizing 5,6,7,8-tetrahydroquinoxaline in a drug discovery program is outlined below.
Potential Signaling Pathways
Although no specific signaling pathways have been directly attributed to 5,6,7,8-tetrahydroquinoxaline, its derivatives have been implicated in various cellular processes. For instance, as microtubule targeting agents, tetrahydroquinoxaline derivatives that act as colchicine binding site inhibitors would interfere with the cell cycle, leading to apoptosis in cancer cells.
Safety and Handling
5,6,7,8-Tetrahydroquinoxaline is classified as a combustible liquid and can cause skin and serious eye irritation.[12] It may also cause respiratory irritation. Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves and safety glasses.[12] It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).[12]
Conclusion
5,6,7,8-Tetrahydroquinoxaline (L11204) is a versatile heterocyclic compound with established applications in the flavor and fragrance industry. For researchers in drug discovery and development, its primary value lies in its role as a key synthetic intermediate and a privileged scaffold. The extensive biological activities reported for its derivatives, particularly in oncology and neuroscience, underscore the potential for developing novel therapeutics based on this core structure. While the biological profile of the parent compound is not extensively documented, the established synthetic routes and the demonstrated potential of its analogues make it a valuable tool for medicinal chemists.
References
- 1. nbinno.com [nbinno.com]
- 2. 5,6,7,8-Tetrahydroquinoxaline(34413-35-9) 13C NMR spectrum [chemicalbook.com]
- 3. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 7. spectrabase.com [spectrabase.com]
- 8. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
